2-(Prop-2-yn-1-yloxy)phenol
Overview
Description
Synthesis Analysis The synthesis of 2-(prop-2-ynyloxy) benzene derivatives, including 2-(prop-2-yn-1-yloxy)phenol, is efficiently achieved through a reaction involving propargyl bromide, various phenol and aniline derivatives, K2CO3 as a base, and acetone as the solvent. This method yields the compounds in 53-85% yield, highlighting the influence of electron-withdrawing and donating groups on the reaction efficiency and product stability. Phenol derivatives, in particular, showed higher yields compared to aniline derivatives, indicating a favorable synthesis route for 2-(prop-2-yn-1-yloxy)phenol derivatives (Batool et al., 2014).
Molecular Structure Analysis The molecular structure and spectroscopic data of related compounds have been studied using density functional theory (DFT) calculations, highlighting the geometry, vibrational spectra, and molecular parameters such as bond length and bond angles. These studies provide a foundation for understanding the molecular structure of 2-(prop-2-yn-1-yloxy)phenol derivatives (Viji et al., 2020).
Chemical Reactions and Properties 2-(Prop-2-yn-1-yloxy)phenol undergoes various chemical reactions, including click reactions to form triazol rings when reacted with sugar azides. This demonstrates the compound's versatility in synthesizing novel molecules with potential applications in chemistry science (Hasan & Shalaby, 2016).
Physical Properties Analysis Theoretical and experimental investigations of related alkylaminophenol compounds, synthesized via the Petasis reaction, provide insights into their structural properties, quantum chemical calculations, and spectroscopic studies. These analyses contribute to understanding the physical properties of 2-(prop-2-yn-1-yloxy)phenol derivatives (Ulaş, 2021).
Chemical Properties Analysis The chemical properties of 2-(prop-2-yn-1-yloxy)phenol derivatives can be inferred from studies on similar compounds. For instance, the facile synthesis of 2-(phenylthio)phenols via copper(I)-catalyzed tandem transformations provides insight into the reactivity and potential chemical transformations of 2-(prop-2-yn-1-yloxy)phenol (Xu et al., 2010).
Scientific Research Applications
1. Synthesis of Derivatives
- Summary of Application: This compound is used in the synthesis of (prop-2-ynyloxy) benzene and its derivatives . These derivatives are synthesized by allowing differently substituted phenol and aniline derivatives to react with propargyl bromide .
- Methods of Application: The reaction takes place in the presence of K2CO3 base and acetone as solvent . The compounds are synthesized in good yields (53–85%) .
- Results or Outcomes: The synthesized compounds were found to have potential antiurease and antibacterial effects against several harmful substances .
2. Crystal Structure Analysis
- Summary of Application: The crystal structure of 2-(prop-2-yn-1-yloxy)-1-naphthaldehyde, a derivative of 2-(Prop-2-yn-1-yloxy)phenol, has been studied .
- Methods of Application: The crystal structure was determined using X-ray diffraction .
- Results or Outcomes: The crystal structure was successfully determined, providing valuable information about the molecular structure of the compound .
3. Preparation of Divalent Ligands
- Summary of Application: 2-[2-(2-Propynyloxy)ethoxy]ethanol, a derivative of 2-(Prop-2-yn-1-yloxy)phenol, is used in the preparation of divalent ligands based on 3-deoxy-4-thiolactose as inhibitors of E. coli β-galactosidase .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes: The outcomes of this application are not detailed in the source .
4. Antibacterial and Antiurease Activity
- Summary of Application: Some derivatives of 2-(Prop-2-yn-1-yloxy)phenol have shown potential antiurease and antibacterial effects against several harmful substances .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes: 4-bromo-2-chloro-1-(prop-2-ynyloxy)benzene was found to be the most active compound against urease enzyme with a percentage inhibition of 82.00±0.09 at 100 µg/mL with IC50 value of 60.2 . 2-bromo-4-methyl-1-(prop-2-ynyloxy)benzene was found potent antibacterial against Bacillus subtillus showing excellent inhibitory action with percentage inhibition of 55.67±0.26 at 100 µg/ml with IC50 value of 79.9 .
5. UV Light-Induced Covalent Modification
- Summary of Application: When appended to a ligand or pharmacophore through its PEGylated amine linker, this building block allows for UV light-induced covalent modification of a biological target with potential for downstream applications via the alkyne tag .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes: The outcomes of this application are not detailed in the source .
6. Preparation of Divalent Ligands
- Summary of Application: 2-[2-(2-Propynyloxy)ethoxy]ethanol, a derivative of 2-(Prop-2-yn-1-yloxy)phenol, is used in the preparation of divalent ligands based on 3-deoxy-4-thiolactose as inhibitors of E. coli β-galactosidase .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes: The outcomes of this application are not detailed in the source .
7. UV Light-Induced Covalent Modification
- Summary of Application: When appended to a ligand or pharmacophore through its acid linker, this building block allows for UV light-induced covalent modification of a biological target with potential for downstream applications via the alkyne tag .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes: The outcomes of this application are not detailed in the source .
8. Click Chemistry
- Summary of Application: The propargyl group in 2-[2-(2-Propynyloxy)ethoxy]ethanol, a derivative of 2-(Prop-2-yn-1-yloxy)phenol, reacts with azide compounds in copper catalyzed azide-alkyne Click Chemistry to form a triazole linkage .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes: The outcomes of this application are not detailed in the source .
properties
IUPAC Name |
2-prop-2-ynoxyphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2/c1-2-7-11-9-6-4-3-5-8(9)10/h1,3-6,10H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSFWCIBEJZADAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC=CC=C1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40933323 | |
Record name | 2-[(Prop-2-yn-1-yl)oxy]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40933323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Prop-2-yn-1-yloxy)phenol | |
CAS RN |
14817-38-0 | |
Record name | 14817-38-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148211 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-[(Prop-2-yn-1-yl)oxy]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40933323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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